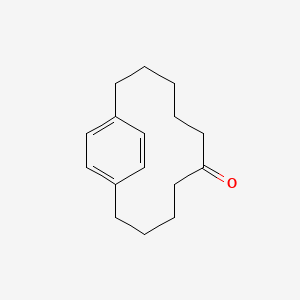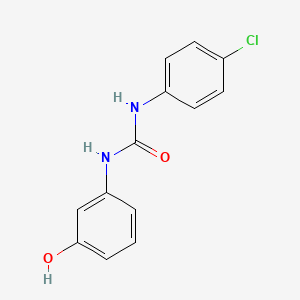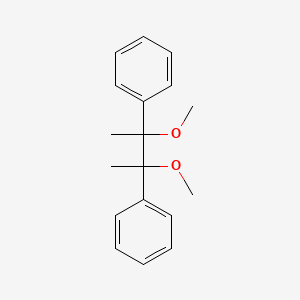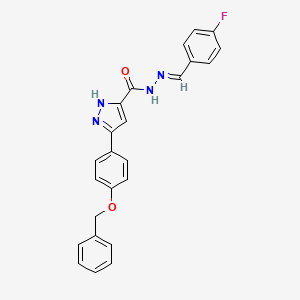
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of benzyl hydrazinecarbothioamide with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound could be used in the development of new materials or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide include:
- N-benzyl-2-(3,4-dimethoxyphenyl)acetyl)hydrazinecarbothioamide
- N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide
- N-benzyl-2-(3-(9H-carbazol-9-yl)propionyl)hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. Its phenoxyacetyl group, in particular, may contribute to unique reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
292644-02-1 |
|---|---|
Formule moléculaire |
C16H17N3O2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-benzyl-3-[(2-phenoxyacetyl)amino]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c20-15(12-21-14-9-5-2-6-10-14)18-19-16(22)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,22) |
Clé InChI |
ALQWOGSGGAUIDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NNC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)


![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)


![Dibenzyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971237.png)

![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11971250.png)
![(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971252.png)

![(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971265.png)
![2-chloro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11971268.png)

